An In-depth Technical Guide to the Physicochemical Characteristics of [1-(Benzylamino)cyclopentyl]methanol for Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Characteristics of [1-(Benzylamino)cyclopentyl]methanol for Medicinal Chemistry
Abstract
[1-(Benzylamino)cyclopentyl]methanol, a secondary amino alcohol featuring a cyclopentyl scaffold, represents a molecule of significant interest in medicinal chemistry. Its structural motifs—a benzylamine group, a primary alcohol, and a cyclopentane ring—suggest a rich potential for diverse biological activities and favorable pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the core physicochemical characteristics of [1-(Benzylamino)cyclopentyl]methanol, offering both theoretical insights and detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.
Introduction: The Rationale for [1-(Benzylamino)cyclopentyl]methanol in Drug Discovery
The convergence of a benzylamine moiety and a cyclopentyl ring within a single molecular entity presents a compelling case for its exploration in medicinal chemistry. Benzylamines are prevalent in numerous biologically active compounds, contributing to interactions with a wide array of biological targets. The cyclopentane unit introduces a degree of conformational rigidity and lipophilicity that can be advantageous for optimizing binding affinity and metabolic stability. Amino alcohols, as a class, are known to be crucial pharmacophores in many approved drugs, often participating in key hydrogen bonding interactions with protein targets.[1] The strategic combination of these features in [1-(Benzylamino)cyclopentyl]methanol suggests its potential as a versatile scaffold for the development of new therapeutics.
Molecular and Physicochemical Profile
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to predicting its behavior in biological systems. While extensive experimental data for [1-(Benzylamino)cyclopentyl]methanol is not widely published, we can predict its key characteristics based on its structure and provide protocols for their empirical determination.
Table 1: Core Physicochemical Properties of [1-(Benzylamino)cyclopentyl]methanol
| Property | Value/Predicted Range | Significance in Medicinal Chemistry |
| CAS Number | 1179161-54-6[2] | Unique identifier for the specific chemical substance. |
| Molecular Formula | C₁₃H₁₉NO[2] | Defines the elemental composition of the molecule. |
| Molecular Weight | 205.30 g/mol [2] | Influences diffusion rates and absorption characteristics. |
| Predicted logP | 2.0 - 3.0 | A measure of lipophilicity, crucial for membrane permeability and ADME properties. |
| Predicted pKa | 8.5 - 9.5 (Amine) | The basicity of the secondary amine will dictate its ionization state at physiological pH. |
| Predicted Solubility | Moderately soluble in aqueous solutions at acidic pH, soluble in organic solvents. | Affects formulation, bioavailability, and administration routes. |
| Hydrogen Bond Donors | 2 (Amine N-H, Alcohol O-H) | Key for target binding and influencing solubility. |
| Hydrogen Bond Acceptors | 2 (Amine N, Alcohol O) | Important for molecular recognition and physicochemical properties. |
| Rotatable Bonds | 4 | Influences conformational flexibility and binding entropy. |
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a critical determinant of a drug's ability to cross biological membranes. For [1-(Benzylamino)cyclopentyl]methanol, the presence of the benzyl and cyclopentyl groups suggests a significant lipophilic character, while the amino and hydroxyl groups contribute hydrophilicity. The predicted logP in the range of 2.0 to 3.0 indicates a balanced profile, which is often desirable for oral bioavailability.
Acidity/Basicity (pKa)
The secondary amine in [1-(Benzylamino)cyclopentyl]methanol is the most prominent ionizable group. Its pKa is predicted to be in the range of 8.5 to 9.5, typical for secondary alkylamines. This means that at physiological pH (7.4), a significant portion of the molecules will be protonated, forming a positively charged ammonium ion. This ionization is critical for aqueous solubility and can play a vital role in forming ionic interactions with biological targets, such as the acidic residues in an enzyme's active site.
Synthesis and Purification
A reliable synthetic route is paramount for obtaining high-purity [1-(Benzylamino)cyclopentyl]methanol for physicochemical and biological evaluation. A plausible and efficient method involves the reductive amination of 1-(hydroxymethyl)cyclopentanamine with benzaldehyde.
Synthetic Workflow
Caption: Synthetic pathway for [1-(Benzylamino)cyclopentyl]methanol.
Experimental Protocol: Reductive Amination
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Reaction Setup: In a round-bottom flask, dissolve 1-(hydroxymethyl)cyclopentanamine (1.0 eq) in a suitable solvent such as methanol or dichloromethane.
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Imine Formation: Add benzaldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
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Reduction: To the stirred mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise.
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Reaction Monitoring: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure [1-(Benzylamino)cyclopentyl]methanol.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl group (typically in the δ 7.2-7.4 ppm region), a singlet for the benzylic methylene protons, multiplets for the cyclopentyl protons, and signals for the methylene protons of the hydroxymethyl group. The N-H and O-H protons may appear as broad singlets, and their chemical shifts can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, the benzylic carbon, the quaternary carbon of the cyclopentyl ring, and the other aliphatic carbons of the cyclopentyl and hydroxymethyl groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for [1-(Benzylamino)cyclopentyl]methanol
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.20 - 7.40 (m, 5H) | 127 - 140 |
| Benzyl CH₂ | ~3.7 (s, 2H) | ~50 |
| Cyclopentyl CH₂ | 1.40 - 1.80 (m, 8H) | 25 - 40 |
| Quaternary Cyclopentyl C | - | ~65 |
| Hydroxymethyl CH₂ | ~3.5 (s, 2H) | ~68 |
| N-H | Variable (broad s, 1H) | - |
| O-H | Variable (broad s, 1H) | - |
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present.
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O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and intermolecular hydrogen bonding.[3]
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N-H Stretch: A moderate absorption peak is anticipated around 3300-3500 cm⁻¹ for the secondary amine.
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C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Strong absorptions will be present just below 3000 cm⁻¹.
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C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong band in the 1000-1260 cm⁻¹ range.[4]
Experimental Determination of Physicochemical Properties
The following are standard protocols that can be employed to experimentally determine the key physicochemical properties of [1-(Benzylamino)cyclopentyl]methanol.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for physicochemical characterization.
Protocol for Solubility Determination (Shake-Flask Method)
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Preparation: Prepare a series of buffered aqueous solutions at different pH values (e.g., 2, 5, 7.4, 9).
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Equilibration: Add an excess amount of [1-(Benzylamino)cyclopentyl]methanol to each buffered solution in separate vials.
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Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Centrifuge or filter the samples to separate the undissolved solid.
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Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol for pKa Determination (Potentiometric Titration)
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Solution Preparation: Accurately weigh and dissolve a known amount of [1-(Benzylamino)cyclopentyl]methanol in a mixture of water and a co-solvent (e.g., methanol or DMSO) if necessary to ensure solubility.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the half-equivalence point.
Medicinal Chemistry Implications and Structure-Activity Relationships (SAR)
The structural features of [1-(Benzylamino)cyclopentyl]methanol provide several avenues for medicinal chemistry exploration.
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The Benzyl Group: The aromatic ring can be substituted with various functional groups to modulate potency, selectivity, and metabolic stability. For example, introducing electron-withdrawing or electron-donating groups can alter the electronic properties and potential for π-π stacking or other interactions with a target protein.
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The Cyclopentyl Scaffold: This ring system provides a rigid anchor for the pharmacophoric groups. Its lipophilicity can be fine-tuned by the introduction of polar substituents. The stereochemistry of substituents on the cyclopentyl ring can be critical for achieving optimal binding.
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The Amino Alcohol Moiety: The secondary amine and primary alcohol are key interaction points. The amine can be further alkylated or incorporated into heterocyclic systems to explore different binding pockets. The alcohol can be esterified or etherified to create prodrugs or to modify the compound's pharmacokinetic profile.
Insights from structurally related cyclopentane derivatives suggest that this class of compounds has potential for anti-inflammatory, analgesic, and cytotoxic activities.[5]
Conclusion
[1-(Benzylamino)cyclopentyl]methanol is a promising scaffold for medicinal chemistry endeavors. Its synthesis is accessible through established chemical transformations, and its physicochemical properties can be readily characterized using standard laboratory techniques. This guide provides a foundational framework for researchers to synthesize, characterize, and further explore the therapeutic potential of this and related molecules. A systematic investigation of its biological activities and a detailed exploration of its structure-activity relationships are warranted to unlock its full potential in drug discovery.
References
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Doc Brown's Chemistry. CH3OH infrared spectrum of methanol. [Link]
Sources
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. 1179161-54-6|[1-(Benzylamino)cyclopentyl]methanol|BLD Pharm [bldpharm.com]
- 3. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
